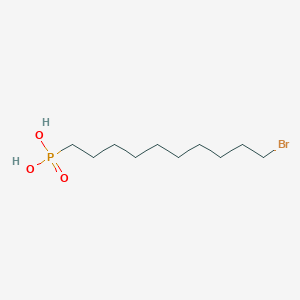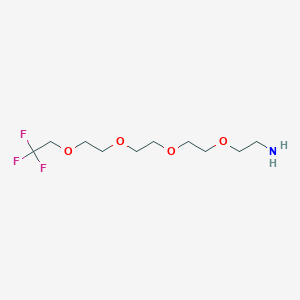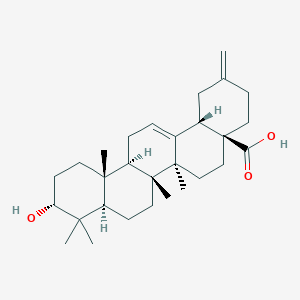
3α-Akebonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .
Wissenschaftliche Forschungsanwendungen
3alpha-Akebonoic acid has a wide range of scientific research applications:
Wirkmechanismus
- 3α-Akebonoic acid appears to have interesting in vitro growth inhibitory activity against human tumor cell lines such as A549 and HeLa .
- Additionally, it interferes with presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 . PS1 is involved in the processing of amyloid precursor protein (APP) and plays a role in Alzheimer’s disease pathogenesis.
- The exact interaction of 3α-Akebonoic acid with its targets remains to be fully elucidated. However, its inhibitory effects on α-glucosidase and tumor cell growth suggest potential involvement in metabolic pathways and cellular processes .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
3alpha-Akebonoic acid is known to be an inhibitor of the enzyme alpha-glucosidase, with an IC50 value of 0.035 mM . Alpha-glucosidase is an enzyme that catalyzes the hydrolysis of alpha-glucosidic linkages, which are common in starch and other carbohydrates. By inhibiting this enzyme, 3alpha-Akebonoic acid can potentially affect carbohydrate metabolism .
Cellular Effects
In vitro studies have shown that 3alpha-Akebonoic acid exhibits cytotoxic effects against human lung adenocarcinoma (A549) and human cervical carcinoma (HeLa) cell lines . It’s also been found to have antibacterial activity .
Molecular Mechanism
The molecular mechanism of 3alpha-Akebonoic acid involves its interaction with the enzyme alpha-glucosidase, inhibiting its activity . This inhibition can interfere with carbohydrate metabolism, potentially leading to various downstream effects. Additionally, 3alpha-Akebonoic acid has been found to interfere with the interaction between presenilin-1 (PS1) and beta-site APP-cleaving enzyme 1 (BACE1), reducing Aβ production .
Metabolic Pathways
As an alpha-glucosidase inhibitor, 3alpha-Akebonoic acid is involved in the metabolic pathway of carbohydrate digestion . By inhibiting alpha-glucosidase, it can potentially affect the breakdown and absorption of carbohydrates in the digestive system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production of 3alpha-Akebonoic acid typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3alpha-Akebonoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with potentially enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Akebonoic acid: A closely related triterpenoid with similar biological activities.
Morusin: Another α-glucosidase inhibitor with potential anti-diabetic properties.
Rhaponticin: Known for its α-glucosidase inhibitory activity.
Uniqueness
3alpha-Akebonoic acid stands out due to its potent α-glucosidase inhibitory activity with an IC50 value of 0.035 mM, making it one of the most effective inhibitors in its class . Its dual activity as an antibacterial and cytotoxic agent further enhances its potential as a multi-functional therapeutic compound .
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVPZWKCNXREE-WPLIZOQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?
A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []
Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?
A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
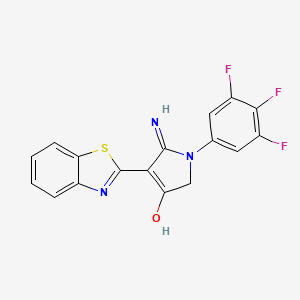
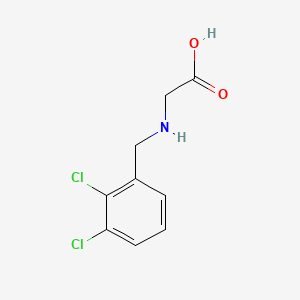
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
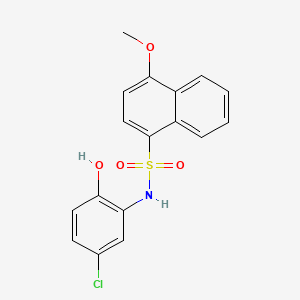


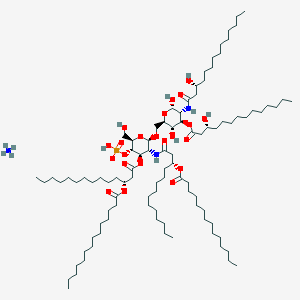
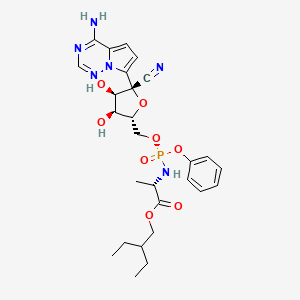
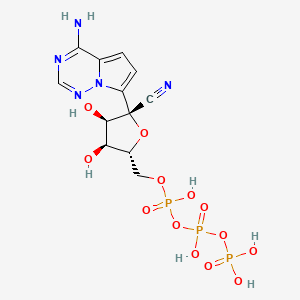

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)
